Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocyclic structure, and various functional groups including an ethyl ester, a sulfamoyl group, and dimethoxyphenyl substituents
Properties
IUPAC Name |
ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S2/c1-4-26-19(21)17-18(15-7-5-6-8-16(15)27-17)28(22,23)20-12-9-13(24-2)11-14(10-12)25-3/h5-11,20H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZQFYREEQXPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using reagents such as chlorosulfonic acid followed by amination.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using a dimethoxybenzoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles such as amines can replace the sulfonamide moiety.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Overview
The compound features:
- A thiophene core that influences its biological activity.
- A sulfamoyl group , which is significant in drug design, particularly as a linker in medicinal chemistry.
- Methoxy groups at the 3 and 5 positions of the phenyl ring, enhancing lipophilicity and potentially affecting receptor binding.
Anticancer Research
Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has shown promise as an anticancer agent.
Case Study: In Vitro Anticancer Activity
- Objective : Evaluate cytotoxic effects on breast cancer cells.
- Methodology : MTT assay to measure cell viability.
- Results : Significant inhibition of cell growth was observed at concentrations greater than 10 µM, with an IC50 value of approximately 15 µM.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties.
Case Study: Antimicrobial Efficacy
- Objective : Assess antimicrobial properties against pathogenic bacteria.
- Methodology : Disk diffusion method for measuring inhibition zones.
- Results : The compound demonstrated clear zones of inhibition against Escherichia coli (15 mm) and Staphylococcus aureus (18 mm), with a minimum inhibitory concentration (MIC) of around 50 µg/mL.
Enzyme Inhibition Studies
Research indicates that this compound may inhibit specific enzymes involved in disease pathways.
Research Findings Summary Table
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |
| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |
| Enzyme Inhibition | Enzymatic Assays | Significant inhibition of target enzymes |
Comparative Analysis with Related Compounds
This compound can be compared with several related compounds to highlight its unique features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | Different methoxy substitution pattern | Lacks the 3,5-dimethoxy substitution |
| Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | Methyl group instead of dimethoxy | May exhibit different electronic properties |
| Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | Fluoro substituent at para position | Potentially different reactivity due to fluorine's electronegativity |
Mechanism of Action
The mechanism of action of Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar in structure but lacks the sulfamoyl group.
Benzothiophene-2-carboxylic acid: Lacks the ethyl ester and dimethoxyphenyl groups.
3,5-Dimethoxybenzenesulfonamide: Contains the sulfamoyl group but lacks the benzothiophene core.
Biological Activity
Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the class of benzothiophene derivatives. Its structure features a benzothiophene core, which consists of a fused benzene and thiophene ring, along with a sulfamoyl group and an ethyl carboxylate moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structural features include:
- Benzothiophene Core : A bicyclic structure that enhances its interaction with biological targets.
- Sulfamoyl Group : This functional group is known for its role in modulating enzyme activities.
- Ethyl Carboxylate Moiety : This contributes to the compound's solubility and bioavailability.
This compound exhibits significant biological activity through its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, potentially leading to therapeutic effects in various diseases. The compound's ability to form stable complexes with target proteins is crucial for understanding its mechanism of action and optimizing its biological activity in drug design strategies.
Biological Activities
- Antimicrobial Properties : Preliminary studies indicate that benzothiophene derivatives possess antimicrobial activities. This compound may exhibit similar properties due to its structural analogies with other active compounds in this class .
- Anticancer Potential : The compound has been explored for its potential anticancer properties. Its mechanism may involve the inhibition of enzymes related to cell proliferation, thereby exhibiting cytotoxic effects on cancer cells .
- Anti-inflammatory Effects : Benzothiophene derivatives are known for their anti-inflammatory activities. This compound could potentially modulate inflammatory pathways due to its sulfamoyl group .
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activity of similar compounds:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| III.a | Antibacterial against S. aureus | 256 µg/mL | Weak activity observed |
| III.b | Antibacterial against S. aureus | >256 µg/mL | No significant activity |
| III.e | Antibacterial against S. aureus | 128 µg/mL | Moderate activity noted |
These findings suggest that structural modifications can significantly influence the biological activity of benzothiophene derivatives .
Synthesis and Biological Evaluation
The synthesis of this compound typically involves multiple steps including:
- Formation of the benzothiophene core via cyclization.
- Introduction of the sulfamoyl group through nucleophilic substitution.
- Esterification to yield the final product.
Each step is critical for ensuring the compound retains its desired biological properties.
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | ~421.4 g/mol (estimated) | |
| XLogP | Predicted ~3.8 (hydrophobicity) | |
| Hydrogen Bond Acceptors | 7 (sulfamoyl, ester, methoxy groups) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
